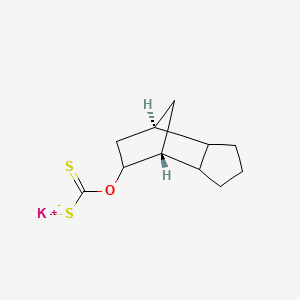

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt

Description

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt (CAS 83373-60-8), also known as D609 or tricyclodecan-9-yl xanthogenate, is a potassium salt of a xanthate derivative. Its molecular formula is C₁₁H₁₅OS₂·K, with a molecular weight of 266.5 g/mol . Key characteristics include:

- Physical State: Crystalline solid .

- UV/Vis Activity: Absorbance maxima at 231 nm and 304 nm, indicative of its conjugated dithiocarbonate structure .

- Stability: Stable for ≥4 years when stored at -20°C .

- Applications: Primarily used in biochemical research as a selective inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), with roles in studying cellular signaling pathways .

Properties

Molecular Formula |

C11H15KOS2 |

|---|---|

Molecular Weight |

266.5 g/mol |

IUPAC Name |

potassium;[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8?,9-,10?;/m1./s1 |

InChI Key |

IGULCCCBGBDZKQ-HJPGVBIPSA-M |

Isomeric SMILES |

C1CC2[C@@H]3C[C@H](C2C1)C(C3)OC(=S)[S-].[K+] |

Canonical SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt typically involves the reaction of carbonodithioic acid with octahydro-4,7-methano-1H-inden-5-yl ester in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of simpler compounds.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield simpler derivatives .

Scientific Research Applications

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in biological studies to investigate its effects on cellular processes.

Medicine: Explored for its potential antiviral and antitumor properties.

Industry: Utilized in industrial processes that require specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of phosphatidylcholine-specific phospholipase C activity. This inhibition disrupts the phospholipid metabolism in cells, leading to various biological effects. The molecular targets and pathways involved include the phospholipase C enzyme and related signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogs

Table 1: Key Structural and Functional Comparisons

Physical and Chemical Properties

Table 2: Physical Properties

Notes:

Hazard Profiles and Regulatory Status

Table 3: Hazard Classification

Biological Activity

Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt, commonly referred to as D609, is a potassium salt of a carbonodithioic acid derivative. The compound has garnered interest in various fields of organic chemistry and biochemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 266.464 g/mol. Its structure includes a potassium ion, a carbonodithioate moiety, and an octahydroindene group, which contributes to its reactivity and biological potential.

Synthesis

The synthesis typically involves the reaction of carbon disulfide with an alcohol in the presence of potassium hydroxide. This method produces the corresponding potassium xanthate, which can be modified to yield various derivatives. The general reaction can be represented as follows:

Research indicates that this compound exhibits several biological activities, primarily through its role as a thiol surrogate in nucleophilic substitution reactions. This property allows it to interact with various electrophiles, potentially leading to applications in synthetic organic chemistry.

Antioxidant Properties

D609 has been studied for its antioxidant capabilities. It may protect cells from oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This property is particularly relevant in neuroprotection and other therapeutic applications.

Case Studies

- Neuroprotective Effects : In a study involving neurodegenerative models, D609 demonstrated the ability to reduce neuronal cell death induced by oxidative stress. The compound's mechanism was attributed to its ability to modulate intracellular signaling pathways that regulate apoptosis.

- Antimicrobial Activity : Preliminary investigations have shown that D609 possesses antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparative Analysis

To further understand the uniqueness of this compound, a comparative analysis with other xanthate compounds is presented below:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Carbonodithioic Acid O-Ethyl Ester Potassium Salt | 140-89-6 | C3H5KOS2 | Commonly used as a reagent; simpler structure. |

| Carbonodithioic Acid O-Methyl Ester Potassium Salt | 18419561 | C2H3KOS2 | Smaller alkyl group; less sterically hindered. |

| Potassium Ethyl Xanthate | 2735045 | C3H5KOS2 | Widely used in mineral processing; more reactive. |

| This compound | 83373-60-8 | C11H15KOS2 | Unique octahydroindene moiety; distinct reactivity. |

Q & A

Q. Structural validation :

- NMR spectroscopy : H and C NMR to confirm the presence of the tricyclic methanoindenyl moiety and dithiocarbonate group.

- Mass spectrometry (HRMS) : To verify molecular ion peaks matching the formula C₁₁H₁₅OS₂·K (MW: 266.5) .

- X-ray crystallography : For unambiguous confirmation of the solid-state structure.

Basic: What analytical techniques are optimal for assessing the purity and stability of this compound under laboratory conditions?

Answer:

- Purity assessment :

- Stability testing :

Q. Table 1: Stability Data

| Parameter | Value/Observation | Reference |

|---|---|---|

| Storage Temperature | -20°C | |

| Stability Duration | ≥4 years | |

| Degradation Signs | Discoloration, precipitate | – |

Basic: How can researchers design experiments to evaluate its solubility and compatibility with common solvents?

Answer:

- Solubility screening : Use the "shake-flask" method in solvents like DMSO, ethanol, and water. Centrifuge and quantify supernatant concentration via UV-Vis (304 nm) .

- Compatibility testing : Monitor chemical stability in solvents over 24–72 hours using HPLC to detect decomposition products.

Advanced: What mechanistic strategies are effective for studying its role as a biochemical inhibitor (e.g., phospholipase C inhibition)?

Answer:

- Enzyme kinetics : Perform Michaelis-Menten assays with purified phospholipase C, varying substrate concentrations and inhibitor doses to determine (inhibition constant).

- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s dithiocarbonate group and enzyme active sites.

- Competitive binding assays : Employ fluorescent probes (e.g., Fura-2) to monitor calcium signaling changes in cellular models .

Advanced: How can contradictory data regarding its bioactivity across studies be systematically addressed?

Answer:

- Dose-response reevaluation : Repeat assays using standardized concentrations (e.g., 1–100 µM) and cell lines (e.g., HEK293 vs. HeLa).

- Orthogonal validation : Combine enzymatic assays with cellular viability tests (MTT assay) and transcriptomic profiling (RNA-seq) to distinguish off-target effects.

- Batch variability control : Compare results across multiple synthesis batches to rule out purity-driven discrepancies .

Advanced: What computational approaches are suitable for modeling its interaction with biological membranes or proteins?

Answer:

- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to simulate lipid bilayer penetration, focusing on the compound’s hydrophobicity and charge distribution.

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfur atoms) for covalent binding studies.

- Machine learning : Train models on existing xanthate-protein interaction datasets to predict novel targets .

Advanced: How can researchers optimize its analytical detection in complex biological matrices?

Answer:

- LC-MS/MS method development :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI-negative mode (m/z 265.0 → 121.0).

- Sample prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

- Validation parameters : Include linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.